![molecular formula C15H20N2O2 B1451606 [1-(2,4-二甲氧基苯基)-2,5-二甲基吡咯-3-基]甲胺 CAS No. 1177293-44-5](/img/structure/B1451606.png)
[1-(2,4-二甲氧基苯基)-2,5-二甲基吡咯-3-基]甲胺
描述
[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine: is a chemical compound with a complex structure that includes a pyrrole ring substituted with methoxy and methyl groups
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Investigated for its reactivity in various organic transformations.
Biology:
- Studied for its potential as a precursor in the synthesis of biologically active compounds.
- Used in the development of novel pharmaceuticals.
Medicine:
- Potential applications in the synthesis of anti-HIV agents .
- Explored for its role in the development of new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of advanced polymers and resins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine typically involves the reaction of 2,4-dimethoxybenzylamine with appropriate pyrrole derivatives under controlled conditions. One common method includes the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) to yield 2,4-dimethoxybenzylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in THF or LiAlH4 in ether.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine involves its interaction with specific molecular targets. The compound may act as a nucleophile in various chemical reactions, participating in the formation of covalent bonds with electrophilic centers. The methoxy groups can enhance its reactivity by stabilizing intermediate species through resonance effects.
相似化合物的比较
2,4-Dimethoxybenzylamine: Shares the dimethoxyphenyl moiety but lacks the pyrrole ring.
1-(2,4-Dimethoxyphenyl)methanamine: Similar structure but without the additional methyl groups on the pyrrole ring.
Uniqueness:
- The presence of both methoxy and methyl groups on the pyrrole ring makes [1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine unique in its reactivity and potential applications.
- The combination of these functional groups can lead to distinct chemical properties and biological activities compared to its analogs.
属性
IUPAC Name |
[1-(2,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)14-6-5-13(18-3)8-15(14)19-4/h5-8H,9,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUHYPXQAWUQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)OC)OC)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
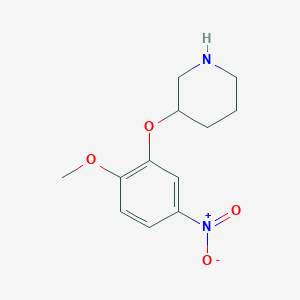
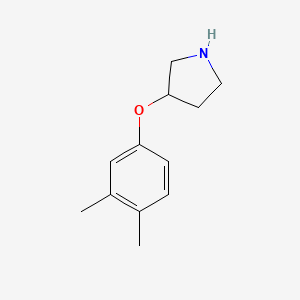
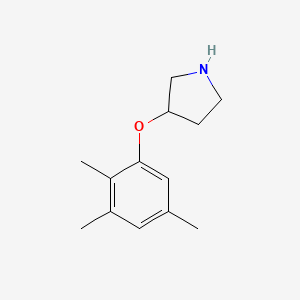
![1-Oxa-8-azaspiro[4.5]decan-3-ol](/img/structure/B1451528.png)
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
![3-[2-(4-Methylphenoxy)ethyl]piperidine](/img/structure/B1451534.png)


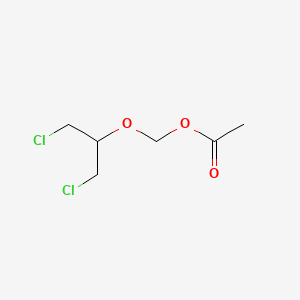
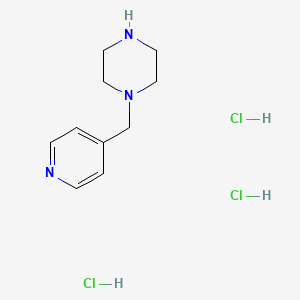
![3-{[(3-Methylbenzyl)oxy]methyl}piperidine](/img/structure/B1451542.png)
![1-{4-[4-(3-Piperidinylmethoxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1451543.png)
![2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1451545.png)
